Benzoic acid, 2-((2-fluoro-1-naphthalenyl)amino)-
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Overview
Description
Benzoic acid, 2-((2-fluoro-1-naphthalenyl)amino)- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 2-fluoro-1-naphthalenyl group attached through an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((2-fluoro-1-naphthalenyl)amino)- can be achieved through several synthetic routes. One common method involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its efficiency and high yield.
Another approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of benzoic acid, 2-((2-fluoro-1-naphthalenyl)amino)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-((2-fluoro-1-naphthalenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic aromatic substitution reactions are common, where the fluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzoic acid, 2-((2-fluoro-1-naphthalenyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-((2-fluoro-1-naphthalenyl)amino)- involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-fluoro-: This compound is similar in structure but lacks the amino linkage and naphthalenyl group.
Benzoic acid, 2-amino-: This compound has an amino group but does not contain the fluoro or naphthalenyl substituents.
Uniqueness
Benzoic acid, 2-((2-fluoro-1-naphthalenyl)amino)- is unique due to the presence of both the fluoro and naphthalenyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
51671-18-2 |
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Molecular Formula |
C17H12FNO2 |
Molecular Weight |
281.28 g/mol |
IUPAC Name |
2-[(2-fluoronaphthalen-1-yl)amino]benzoic acid |
InChI |
InChI=1S/C17H12FNO2/c18-14-10-9-11-5-1-2-6-12(11)16(14)19-15-8-4-3-7-13(15)17(20)21/h1-10,19H,(H,20,21) |
InChI Key |
IQIIBXHNTCXDSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2NC3=CC=CC=C3C(=O)O)F |
Origin of Product |
United States |
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